molecular formula C8H7ClO3 B13712294 5-(Chloromethoxy)benzo[d][1,3]dioxole

5-(Chloromethoxy)benzo[d][1,3]dioxole

Cat. No.: B13712294
M. Wt: 186.59 g/mol
InChI Key: KHWDDVXBVOTQMS-UHFFFAOYSA-N
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Description

5-(Chloromethoxy)benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a chloromethoxy group attached to the benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often found in natural products and synthetic compounds with pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethoxy)benzo[d][1,3]dioxole typically involves the chloromethylation of benzo[d][1,3]dioxole. One common method is the reaction of benzo[d][1,3]dioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethoxy)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoquinone derivatives.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethoxy group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted benzo[d][1,3]dioxoles with various functional groups.

    Oxidation: Benzoquinone derivatives.

    Reduction: Hydroxymethoxybenzo[d][1,3]dioxole.

Scientific Research Applications

5-(Chloromethoxy)benzo[d][1,3]dioxole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Chloromethoxy)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, and DNA. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can exert biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A parent compound with similar structural features but lacking the chloromethoxy group.

    5-Methoxybenzo[d][1,3]dioxole: Similar structure with a methoxy group instead of a chloromethoxy group.

    5-Bromo-1,3-benzodioxole: Contains a bromine atom instead of a chloromethoxy group.

Uniqueness

5-(Chloromethoxy)benzo[d][1,3]dioxole is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with nucleophiles and oxidizing agents, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

5-(chloromethoxy)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-10-6-1-2-7-8(3-6)12-5-11-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWDDVXBVOTQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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